molecular formula C21H21N3O2S2 B11451290 N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11451290
M. Wt: 411.5 g/mol
InChI Key: QIHDROZZLFYNTD-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of sulfanyl and carboxamide groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl mercaptan with ethyl 2-bromoacetate can yield an intermediate, which is then subjected to further reactions involving various reagents to form the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The quinazoline core may also play a role in stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[2-(benzylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-nitrobenzohydrazide
  • 2-(benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1H)-one
  • 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Uniqueness

N-[2-(benzylsulfanyl)ethyl]-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and the quinazoline core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27)

InChI Key

QIHDROZZLFYNTD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S

Origin of Product

United States

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